3,4,4-Trimethylpent-1-ene

Hydroformylation Regioselectivity Rhodium catalysis

3,4,4-Trimethylpent-1-ene (TMP1) is a branched C8 terminal alkene characterized by a pentene backbone with methyl substituents at the 3- and 4-positions. With a molecular formula of C8H16 and a molecular weight of 112.21 g/mol, TMP1 exhibits a boiling point of 101.5 ± 7.0 °C at 760 mmHg and a density of 0.7 ± 0.1 g/cm³.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 564-03-4
Cat. No. B14752828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,4-Trimethylpent-1-ene
CAS564-03-4
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC(C=C)C(C)(C)C
InChIInChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6-7H,1H2,2-5H3
InChIKeyBOPVNOMJIDZBQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,4-Trimethylpent-1-ene (CAS 564-03-4) – High-Purity C8 Terminal Alkene for Isomer-Selective Catalysis and Specialty Synthesis


3,4,4-Trimethylpent-1-ene (TMP1) is a branched C8 terminal alkene characterized by a pentene backbone with methyl substituents at the 3- and 4-positions [1]. With a molecular formula of C8H16 and a molecular weight of 112.21 g/mol, TMP1 exhibits a boiling point of 101.5 ± 7.0 °C at 760 mmHg and a density of 0.7 ± 0.1 g/cm³ . The compound features a terminal double bond that confers typical alkene reactivity, while its unique branching pattern—a 3,4,4-trimethyl substitution—introduces significant steric bulk that profoundly influences reaction regioselectivity, thermodynamic stability, and catalytic behavior compared to linear or less-substituted analogs [1][2].

Why 3,4,4-Trimethylpent-1-ene Cannot Be Replaced by 2,4,4-Trimethyl-1-pentene or 2,4,4-Trimethyl-2-pentene in Hydroformylation and Catalytic Applications


In Rh-catalyzed hydroformylation, the extreme steric demand of the tert-butyl-like group in TMP1 causes unprecedented reversibility in the branched alkyl-rhodium intermediate, diverting reaction flux toward the linear aldehyde product with L/B = 95/5 [1]. Less hindered α-methyl-substituted alkenes like 3-methylbut-1-ene (MB1) and 3-methylpent-1-ene (MP1) yield lower linear selectivity (L/B > 62/38), while isomers such as 2,4,4-trimethyl-1-pentene are known to be rate poisons and strong transfer agents in polymerization systems rather than clean hydroformylation substrates [1][2]. Furthermore, the thermodynamic equilibrium of TMP1 favors the α-alkene form over internal isomers—a deviation from the general rule for alkene stability—making its isomeric purity and stability under reaction conditions distinct from 2,4,4-trimethyl-2-pentene, which equilibrates differently [3].

Quantitative Differentiation of 3,4,4-Trimethylpent-1-ene from Closest Analogs: Evidence-Based Comparison for Procurement


Hydroformylation Regioselectivity: TMP1 vs. Less-Hindered α-Methyl Alkenes

Under identical Rh-catalyzed hydroformylation conditions (20 °C, 100 atm CO/H2), TMP1 yields a linear-to-branched (L/B) aldehyde ratio of 95/5, the highest among all α-methyl-substituted alk-1-enes tested [1]. In contrast, 3-methylbut-1-ene (MB1), 3-methylpent-1-ene (MP1), and 3,4-dimethylpent-1-ene (DMP1) all produce L/B ratios >62/38 but significantly lower than TMP1's 95/5 [1].

Hydroformylation Regioselectivity Rhodium catalysis

Isomerization Behavior: TMP1 vs. 2,4,4-Trimethyl-1-pentene vs. 2,4,4-Trimethyl-2-pentene

TMP1 undergoes isomerization to 2,4,4-trimethyl-1-pentene, which then rapidly cracks to form isobutene at elevated temperatures [1]. In contrast, the isomerization equilibrium between 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene shows an excess of the α-alkene (2,4,4-trimethyl-1-pentene) at equilibrium, defying the general thermodynamic rule for alkene stability [2]. TMP1's position as the initial α-alkene in this cascade confers distinct kinetic behavior in zeolite-catalyzed processes.

Alkene isomerization Thermodynamic stability Catalytic cracking

Physical Property Differentiation: Boiling Point and Density vs. Isomeric Analogs

TMP1 exhibits a boiling point of 101.5 ± 7.0 °C (377 K) and a density of 0.7 ± 0.1 g/cm³ [1]. Its closest structural isomers, 2,4,4-trimethyl-1-pentene (CAS 107-39-1) and 2,4,4-trimethyl-2-pentene (CAS 107-40-4), have reported boiling points of 101–102 °C and 104 °C, respectively, and densities of 0.708 g/mL and 0.72 g/mL at 25 °C . The subtle but measurable differences in these properties enable chromatographic separation and provide a fingerprint for quality control.

Physical properties Boiling point Density Separation

Thermodynamic Vaporization Enthalpy: TMP1 vs. Predicted Values for Linear Analogs

The standard enthalpy of vaporization (ΔvapH°) for TMP1 is 9.11 kcal/mol (38.1 kJ/mol) [1]. This value is lower than that of less-branched C8 alkenes, reflecting the effect of steric bulk on intermolecular forces. For comparison, linear 1-octene has a ΔvapH° of approximately 9.7 kcal/mol (40.6 kJ/mol) [2]. The lower vaporization enthalpy of TMP1 translates to lower energy input requirements for distillation and vapor-phase processing.

Vaporization enthalpy Thermodynamics Process engineering

Optimal Application Scenarios for 3,4,4-Trimethylpent-1-ene Based on Verified Differentiation


High-Regioselectivity Hydroformylation for Linear Aldehyde Production

TMP1 is the substrate of choice when a linear C9 aldehyde is required from a branched C8 alkene feedstock. The 95/5 L/B regioselectivity demonstrated under Rh catalysis [1] ensures near-exclusive formation of the linear product, minimizing separation costs and maximizing yield. This scenario is particularly valuable for pharmaceutical intermediates and specialty surfactants where isomeric purity is critical.

Zeolite-Catalyzed Isobutene Generation via Controlled Cracking

In processes employing H-ferrierite or related zeolite catalysts, TMP1 serves as a precursor that isomerizes to 2,4,4-trimethyl-1-pentene and subsequently cracks to isobutene [2]. This distinct kinetic pathway can be exploited for on-demand isobutene production, a key monomer for butyl rubber and polyisobutylene synthesis.

Model Substrate for Sterically Hindered Alkene Reactivity Studies

The extreme steric bulk of the tert-butyl-like group in TMP1 makes it an ideal model compound for probing the limits of catalytic cycles. DFT studies at the B3P86/6-31G* level have elucidated the unique reversibility of its branched alkyl-rhodium intermediate [3], providing fundamental insights applicable to catalyst design for hindered alkenes.

High-Purity Isomer for Thermodynamic Reference Standards

Given its well-defined boiling point (377 K) and ΔvapH° (9.11 kcal/mol) [4], TMP1 can serve as a calibration standard for gas chromatography and thermodynamic measurements involving branched C8 alkenes. Its distinct retention index and physical properties differentiate it clearly from co-occurring isomers.

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